1,2,3-O-Tris(triisopropyl) Glycérol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

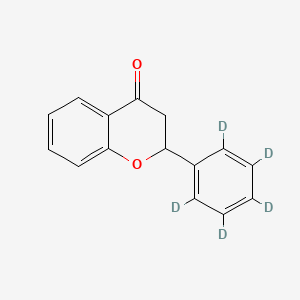

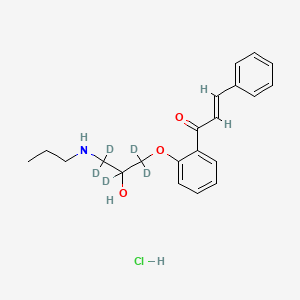

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in proteomics research. It has the molecular formula C30H63D5O3Si3 and a molecular weight of 566.15 . This compound is a stable isotope-labeled version of 1,2,3-O-Tris(triisopropyl) Glycerol, where deuterium atoms replace some of the hydrogen atoms.

Applications De Recherche Scientifique

1,2,3-O-Tris(triisopropyl) Glycerol-d5 has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic research to trace metabolic pathways in vivo safely.

Medicine: Utilized in diagnostic imaging and newborn screening due to its stable isotope labeling.

Mécanisme D'action

Target of Action

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily used as a solvent or standard in nuclear magnetic resonance (NMR) spectroscopy . Its primary targets are the molecules being studied in these spectroscopic experiments. The compound is particularly useful in this application because it is highly soluble in many organic solvents, including chloroform and benzene .

Mode of Action

The deuterium atoms in 1,2,3-O-Tris(triisopropyl) Glycerol-d5 provide unique signals that can be used to identify and study the molecular structure and dynamics of other compounds . This allows researchers to gain insights into the structure and behavior of the molecules under study.

Pharmacokinetics

Its high solubility in many organic solvents and its stability under various conditions make it a reliable choice for these applications .

Result of Action

The use of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 in NMR spectroscopy can result in detailed information about the molecular structure and dynamics of the compounds being studied. This can lead to new insights in various fields of research, including organic synthesis, particularly in the preparation of chiral compounds .

Analyse Biochimique

Biochemical Properties

The primary use of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is as a solvent or standard in nuclear magnetic resonance (NMR) spectroscopy . It is highly soluble in many organic solvents, including chloroform and benzene . The deuterium atoms in the compound provide unique signals that can be used to identify and study the molecular structure and dynamics of other compounds .

Molecular Mechanism

It is known to be used as a reagent in organic synthesis, particularly in the preparation of chiral compounds . The compound can be used as a chiral auxiliary, helping to induce stereochemistry in reactions that would otherwise produce racemic mixtures .

Temporal Effects in Laboratory Settings

In terms of its chemical properties, 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a colorless liquid with a boiling point of 170-172°C . The compound has a high molecular weight and a low vapor pressure, making it relatively stable and easy to handle in laboratory settings .

Méthodes De Préparation

The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 typically involves multiple steps. One common method is to react glycerol with triisopropylsilyl chloride under appropriate conditions to form the triisopropylsilyl ether derivative. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the triisopropylsilyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other similar compounds, such as:

1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound.

1,2,3-O-Tris(trimethylsilyl) Glycerol: A similar compound with trimethylsilyl groups instead of triisopropylsilyl groups.

1,2,3-O-Tris(triethylsilyl) Glycerol: Another variant with triethylsilyl groups.

The uniqueness of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .

Propriétés

Numéro CAS |

1330185-53-9 |

|---|---|

Formule moléculaire |

C30H68O3Si3 |

Poids moléculaire |

566.157 |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |

Clé InChI |

DTDBKBUDBOGWQC-LBOKBOHPSA-N |

SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |

Synonymes |

1,2,3-O-Tris(triisopropyl) 1,2,3-Propanetriol-d5; 1,2,3-O-Tris(triisopropyl) 1,3-Dihydroxy-2-propanol-d5; 1,2,3-O-Tris(triisopropyl) Propanetriol-d5; 1,2,3-O-Tris(triisopropyl) 1,2,3-Propane-1,1,2,3,3-d5-triol; 1,2,3-O-Tris(triisopropyl) 1,2,3-Trihyd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)